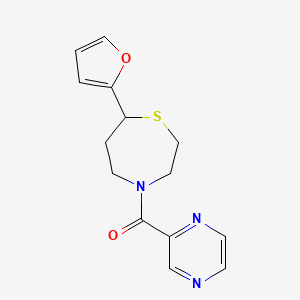
(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative, which has gained significant attention in scientific research due to its potential therapeutic properties. It is a small molecule compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegenerative diseases. It has been found to inhibit the activity of COX-2, NF-κB, and MAPK signaling pathways, which are involved in inflammation and cancer. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neurodegenerative diseases.
実験室実験の利点と制限
The (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one compound has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified for various applications. It has also been found to exhibit low toxicity in animal studies. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one. One of the potential applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential as a chemotherapeutic agent for various types of cancer. Additionally, it has been studied for its potential as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to explore the full potential of this compound in various therapeutic applications.
In conclusion, (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a small molecule compound that has potential therapeutic properties. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions in research. Further research is needed to explore its full potential in various therapeutic applications.
合成法
The synthesis of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one has been accomplished through different methods. One of the most common methods involves the reaction of 2-aminothiazole with 3-fluorobenzaldehyde and pyridine-4-carbaldehyde in the presence of a base. The reaction is followed by the addition of a thiol, which leads to the formation of the thiazolidinone derivative.
科学的研究の応用
The (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one compound has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as a neuroprotective agent.
特性
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBURJPZOCGZBKV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)
![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)


![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)